molecular formula C14H16FNO3S B1588160 2-Fluoro-1,3-dimethylpyridinium tosylate CAS No. 59387-91-6

2-Fluoro-1,3-dimethylpyridinium tosylate

Cat. No. B1588160
CAS RN: 59387-91-6
M. Wt: 297.35 g/mol
InChI Key: HXUOPSAHPZTNGS-UHFFFAOYSA-M
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Description

2-Fluoro-1,3-dimethylpyridinium tosylate is a chemical compound with the molecular formula C14H16FNO3S and a molecular weight of 297.35 g/mol. It is used in laboratory settings for the synthesis of substances .


Synthesis Analysis

Primary and secondary alcohols activated by 2-fluoro-1,3-dimethylpyridinium tosylate can react with dimethyl sulfoxide to yield corresponding aldehydes and ketones . This reaction has been used in the oxidation of alcohols .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1,3-dimethylpyridinium tosylate consists of a pyridinium ring with a fluorine atom at the 2-position and methyl groups at the 1 and 3 positions. The tosylate group is attached to the pyridinium ring.


Chemical Reactions Analysis

In chemical reactions, 2-Fluoro-1,3-dimethylpyridinium tosylate has been used as an activating agent for primary and secondary alcohols. These activated alcohols can then react with dimethyl sulfoxide or hexamethylenetetramine to yield corresponding aldehydes and ketones .

Scientific Research Applications

Application 1: Oxidation of Alcohols

  • Summary of the Application : 2-Fluoro-1,3-dimethylpyridinium tosylate is used as a reagent in the oxidation of alcohols. This process involves the conversion of primary and secondary alcohols into corresponding aldehydes and ketones .
  • Methods of Application or Experimental Procedures : The alcohols are activated by 2-fluoro-1,3-dimethylpyridinium tosylate and then reacted with dimethyl sulfoxide (DMSO). For the oxidation of aromatic alcohols, the activated alcohols are reacted with hexamethylenetetramine, followed by acid hydrolysis .
  • Results or Outcomes : The oxidation process using 2-fluoro-1,3-dimethylpyridinium tosylate results in the formation of corresponding aldehydes and ketones in good yields .

Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals. Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Also, 2-Fluoro-1,3-dimethylpyridinium tosylate can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Application 2: HPLC Analysis

  • Summary of the Application : 2-Fluoro-1,3-dimethylpyridinium tosylate can be analyzed by reverse phase (RP) HPLC method with simple conditions .
  • Methods of Application or Experimental Procedures : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes : This method allows for the separation and analysis of 2-Fluoro-1,3-dimethylpyridinium tosylate .

Safety And Hazards

2-Fluoro-1,3-dimethylpyridinium tosylate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It can cause severe skin burns and eye damage. Safety measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the substance locked up .

properties

IUPAC Name

2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN.C7H8O3S/c1-6-4-3-5-9(2)7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUOPSAHPZTNGS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](=CC=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208110
Record name 2-Fluoro-1,3-dimethylpyridinium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1,3-dimethylpyridinium tosylate

CAS RN

59387-91-6
Record name Pyridinium, 2-fluoro-1,3-dimethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59387-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1,3-dimethylpyridinium tosylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059387916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-1,3-dimethylpyridinium tosylate
Source EPA DSSTox
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Record name 2-fluoro-1,3-dimethylpyridinium tosylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Hojo, T Mukaiyama - Chemistry Letters, 1978 - journal.csj.jp
a clean SN2 process, which opened new routes for stereospecific preparations of primary amines and thiols from alcohols.1) We no Page 1 CHEMISTRY LETTERS, pp. 369-372, 1978. …
Number of citations: 3 www.journal.csj.jp
T Mukaiyama, T Tanaka - Chemistry Letters, 1976 - journal.csj.jp
Various carboxylic acid fluorides are prepared in good yields by treating carboxylic acids with 2-fluoro-1,3-dimethylpyridinium salts in the presence of tertiary amines such as …
Number of citations: 24 www.journal.csj.jp
K HOJO, T MUKAIYAMA - Chemistry Letters - jlc.jst.go.jp
When hexamèthylenetetramine (hexamine) was used, hexaminium salt (V) was obtained as readily isolable stable solids which were hydrolysed to carbonyl compounds. 3-'Typical …
Number of citations: 0 jlc.jst.go.jp
W Herz, JS Prasad, S Mohanraj - The Journal of Organic …, 1983 - ACS Publications
In contrastto methyl 15 (fi)-hydroxypimar-8 (14)-en-oate (5a) the 15 (S)-epimer 9a gave a stable toluenesulfonate. Solvolysis of the latter gave, depending upon the conditions, the 15 (R)…
Number of citations: 12 pubs.acs.org
MRC Gerstenberger, A Haas - … Chemie International Edition in …, 1981 - Wiley Online Library
Since the days of the “Manhattan Project” our knowledge of the chemistry of fluorine‐con‐taining compounds has increased tremendously. At first only considered out of curiosity, this …
Number of citations: 303 onlinelibrary.wiley.com

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